molecular formula C24H18ClN3S B11038737 4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B11038737
M. Wt: 415.9 g/mol
InChI Key: UIHBMDPNDKTSNP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is formed by coupling the pyrazole and thiazole rings under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: May include sulfoxides or sulfones.

    Reduction Products: May include alcohols or amines.

    Substitution Products: May include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers for advanced materials.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its effectiveness against various pathogens.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Incorporated into formulations for various treatments.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-(3,5-diphenyl-1H-pyrazol-1-yl)-1,3-thiazole: Lacks the dihydro group.

    4-(4-chlorophenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

    Structural Features: The combination of the chlorophenyl, diphenyl, and thiazole rings provides unique chemical properties.

    Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C24H18ClN3S

Molecular Weight

415.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C24H18ClN3S/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17/h1-14,16,23H,15H2

InChI Key

UIHBMDPNDKTSNP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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